Orobanchol
Description
Orobanchol as a Member of the Strigolactone Class of Signaling Molecules
This compound is a member of the strigolactones (SLs), a class of phytohormones derived from carotenoids. frontiersin.orgnumberanalytics.com These signaling molecules are integral to a variety of plant developmental processes. frontiersin.orgnih.gov Structurally, canonical strigolactones like this compound are characterized by a tricyclic lactone (the ABC ring) linked to a butenolide moiety (the D-ring) via an enol-ether bridge. ebi.ac.ukresearchgate.netroyalsocietypublishing.org
Strigolactones are broadly categorized into two main types, strigol-type and this compound-type, based on the stereochemistry at the junction of the B and C rings. biologists.com this compound-type SLs, including this compound itself, possess an α-oriented C-ring. pnas.orgnih.gov This structural distinction is critical as it influences their biological activity and recognition by other organisms. researchgate.netfrontiersin.org
The biosynthesis of this compound, like other strigolactones, originates from all-trans-β-carotene, which is converted into carlactone (B12838652). pnas.org Carlactone is then oxidized to carlactonoic acid (CLA) by the cytochrome P450 monooxygenase CYP711A subfamily. pnas.orgfrontiersin.org From CLA, the pathway to this compound can proceed through two distinct routes involving other cytochrome P450 enzymes. nih.govfrontiersin.org
Historical Context of this compound Discovery and Elucidation
This compound was first isolated in 1998 from the root exudates of red clover (Trifolium pratense) and identified as a germination stimulant for the parasitic plant Orobanche minor. nih.govfrontiersin.orgnih.gov It was isolated along with alectrol, another strigolactone. nih.govfrontiersin.org Initially, a specific structure for this compound was not proposed due to the limited amount isolated. frontiersin.orgfrontiersin.org
A significant challenge in the history of this compound was the correct determination of its stereochemistry. An initial proposed structure was later found to be incorrect because synthetic versions based on this structure did not induce germination in the parasitic plant Striga gesnerioides as expected. nih.govfrontiersin.org This discrepancy led to a decade-long period of research and re-evaluation. nih.govfrontiersin.orgnih.gov The genuine structure of this compound was eventually elucidated, highlighting the critical importance of stereochemistry for the biological activity of strigolactones. nih.govebi.ac.ukfrontiersin.org This breakthrough was crucial for understanding how parasitic plants specifically recognize signals from their host plants. frontiersin.org
This compound's Significance in Plant-Environment Interactions
This compound is a key signaling molecule in the rhizosphere, the soil region directly influenced by root secretions. kobe-u.ac.jp Its primary and most studied role is as a germination stimulant for root parasitic weeds of the genera Orobanche and Phelipanche. nih.govnih.govresearchgate.net These parasitic plants have a significant negative economic impact on agriculture worldwide. nih.govwur.nl The seeds of these parasites can remain dormant in the soil for years and will only germinate upon perceiving chemical cues, like this compound, released from the roots of a suitable host plant. oup.com
Beyond its role in parasitism, this compound is also a crucial signal for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi. ebi.ac.uknih.govnih.gov These fungi form a mutualistic association with the roots of most land plants, enhancing the plant's uptake of nutrients, particularly phosphorus, and water. royalsocietypublishing.orgnih.gov this compound and other strigolactones exuded by plant roots induce hyphal branching in AM fungi, a critical step for the successful colonization of the root. ebi.ac.ukfrontiersin.org
Interestingly, the production and exudation of this compound by plants are often influenced by environmental conditions. For instance, phosphorus deficiency in red clover has been shown to significantly increase the release of this compound. ebi.ac.uknih.gov This suggests that under nutrient-limited conditions, plants increase their signal to attract symbiotic fungi, but this unfortunately also makes them more susceptible to parasitic plants. ebi.ac.uknih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m1/s1 |
InChI Key |
CDBBMEYPRMUMTR-RZXXLYMMSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@@H](C4=C([C@H]3OC2=O)C(CCC4)(C)C)O |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |
Synonyms |
2'-epi-orobanchol orobanchol |
Origin of Product |
United States |
Ii. Biosynthesis and Metabolic Pathways of Orobanchol
Precursor Pathways and Enzymatic Conversion to Orobanchol
This compound biosynthesis originates from the carotenoid pathway and proceeds through several key intermediates. frontiersin.orgoup.com The initial steps creating the core strigolactone structure are highly conserved across most plants, while the later "maturation" steps that yield this compound specifically can differ significantly. pnas.orgnih.gov Two primary pathways for this compound formation have been identified downstream of the central intermediate, carlactonoic acid (CLA). frontiersin.orgebi.ac.uknih.gov
The biosynthesis of all strigolactones, including this compound, begins with all-trans-β-carotene. pnas.orgoup.com The initial steps are catalyzed by a conserved sequence of three enzymes. pnas.org
First, the isomerase DWARF27 (D27) converts all-trans-β-carotene into its stereoisomer, 9-cis-β-carotene. frontiersin.orgfrontiersin.orgscirp.org
Next, Carotenoid Cleavage Dioxygenase 7 (CCD7) cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal. frontiersin.orgfrontiersin.orgoup.com
This is followed by the action of Carotenoid Cleavage Dioxygenase 8 (CCD8), which converts the 9-cis-β-apo-10′-carotenal into carlactone (B12838652) (CL). frontiersin.orgfrontiersin.orgapsnet.org
Carlactone is the central precursor for the biosynthesis of both canonical and non-canonical strigolactones. frontiersin.orgoup.com The enzymes CCD7 and CCD8 are non-heme iron(II) dependent proteins and are essential for producing the basic strigolactone skeleton. frontiersin.orgscirp.orgapsnet.org Their crucial role is demonstrated in ccd7 or ccd8 mutant plants, which are deficient in strigolactones. apsnet.org
Following the formation of carlactone (CL), Cytochrome P450 monooxygenases (CYPs) from the CYP711A subfamily catalyze its oxidation to produce carlactonoic acid (CLA). pnas.orgfrontiersin.orgscispace.com This conversion is a common step in many plant species, establishing CLA as a key branching point in the pathway. frontiersin.orgfrontiersin.org From CLA, two distinct routes lead to this compound. frontiersin.orgebi.ac.uk
Indirect Pathway via 4-deoxythis compound (in Rice): In rice (Oryza sativa), this compound is synthesized through an intermediate. frontiersin.org
The enzyme OsCYP711A2 (also known as Os900) first converts CLA into 4-deoxythis compound (4DO). frontiersin.org
Subsequently, another enzyme, OsCYP711A3 (or Os1400), hydroxylates 4DO at the C-4 position to yield the final this compound molecule. frontiersin.orgfrontiersin.org This pathway, involving members of the CYP711A subfamily for the final maturation steps, was initially thought to be widespread but appears to be more specific to certain plants like rice. frontiersin.orgfrontiersin.org
Direct Pathway via CYP722C (in Dicots): In many this compound-producing dicot plants, such as cowpea (Vigna unguiculata) and tomato (Solanum lycopersicum), a more direct pathway exists. pnas.org This route is catalyzed by the Cytochrome P450 CYP722C subfamily, which is conserved in dicots but absent in monocots. pnas.orgnih.gov
The CYP722C enzyme directly converts CLA to this compound. nih.govplantae.org
This conversion involves a two-step oxidation at the C-18 position of CLA, first forming 18-hydroxy-CLA and then 18-oxo-CLA. frontiersin.orgfrontiersin.orgnih.gov
The resulting 18-oxo-CLA then undergoes a ring closure reaction to form this compound. frontiersin.orgnih.gov Feeding experiments have shown that in these plants, CLA is converted to this compound, while the intermediate from the rice pathway, 4DO, is not, supporting the existence of this distinct, direct mechanism. frontiersin.org
| Enzyme/Gene Family | Specific Enzyme Example | Plant Species | Substrate | Product | Function in Pathway |
|---|---|---|---|---|---|
| Isomerase | D27 | General | all-trans-β-carotene | 9-cis-β-carotene | Initial isomerization frontiersin.orgfrontiersin.org |
| Carotenoid Cleavage Dioxygenase | CCD7 | General | 9-cis-β-carotene | 9-cis-β-apo-10′-carotenal | First cleavage step frontiersin.orgfrontiersin.orgoup.com |
| Carotenoid Cleavage Dioxygenase | CCD8 | General | 9-cis-β-apo-10′-carotenal | Carlactone (CL) | Second cleavage and cyclization frontiersin.orgfrontiersin.orgapsnet.org |
| Cytochrome P450 (CYP711A) | MAX1/CYP711A1 | General | Carlactone (CL) | Carlactonoic Acid (CLA) | Oxidation to central precursor pnas.orgfrontiersin.orgscispace.com |
| OsCYP711A2 (Os900) | Rice | Carlactonoic Acid (CLA) | 4-deoxythis compound (4DO) | Indirect pathway intermediate formation frontiersin.org | |
| OsCYP711A3 (Os1400) | Rice | 4-deoxythis compound (4DO) | This compound | Final hydroxylation in indirect pathway frontiersin.orgfrontiersin.org | |
| Cytochrome P450 (CYP722C) | SlCYP722C, VuCYP722C | Tomato, Cowpea | Carlactonoic Acid (CLA) | 18-oxo-CLA | Key oxidation step in direct pathway pnas.orgfrontiersin.orgnih.gov |
| Dirigent Protein (DIR) | SRF | Tomato, Cowpea | 18-oxo-CLA | This compound | Stereoselective ring closure pnas.orgresearchgate.netbiorxiv.org |
The specific three-dimensional structure (stereochemistry) of strigolactones is critical to their function. This compound is an "this compound-type" strigolactone, defined by an α-oriented C-ring. pnas.org The creation of this specific configuration is a key biosynthetic challenge.
In the rice pathway, the enzyme OsCYP711A2 catalyzes a stereoselective BC-ring closure, directly forming 4-deoxythis compound with the correct α-orientation. pnas.org However, in the direct pathway found in dicots, the process is more complex. In vitro assays have shown that the CYP722C enzyme alone is not stereoselective. pnas.org When recombinant VuCYP722C or SlCYP722C acts on CLA, it produces not only this compound but also its diastereomer, ent-2'-epi-orobanchol, in roughly equal amounts. frontiersin.orgfrontiersin.org This suggests that the BC-ring closure of the 18-oxo-CLA intermediate occurs without strict stereochemical control by CYP722C itself. pnas.orgfrontiersin.org
Recent research has identified a second crucial enzyme that ensures stereoselectivity in this pathway: a dirigent domain-containing protein named Stereoselective BC-ring-forming Factor (SRF). pnas.orgresearchgate.netbiorxiv.org This enzyme, which belongs to the DIR-f subfamily, acts downstream of CYP722C. researchgate.netbiorxiv.org It takes the 18-oxo-CLA produced by SlCYP722C and catalyzes its stereoselective cyclization to form only this compound, preventing the formation of its inactive diastereomer. pnas.orgbiorxiv.org The loss of SRF function in tomato leads to the production of both isomers, confirming its role as the key factor controlling the C-ring stereochemistry in the direct this compound biosynthesis pathway. pnas.org
Genetic Regulation of this compound Biosynthesis
The production of this compound is not constitutive but is regulated at the genetic level, allowing the plant to control its synthesis in response to internal and external cues. pnas.orgfrontiersin.org This regulation primarily occurs through the transcriptional control of the biosynthetic genes. frontiersin.orgfrontiersin.org
A primary driver of strigolactone biosynthesis, including this compound, is nutrient availability, particularly phosphate (B84403) levels in the soil. frontiersin.orgfrontiersin.org Under phosphate-deficient conditions, plants increase the production and exudation of strigolactones. frontiersin.orgapsnet.org This response is controlled by the upregulation of SL biosynthetic genes. frontiersin.orgfrontiersin.org Studies in tomato and cowpea have shown that the expression of genes encoding key enzymes, such as SlCYP722C, is significantly increased in roots under phosphate starvation. frontiersin.orgfrontiersin.orgbiorxiv.org This heightened gene expression leads to greater enzyme production and, consequently, an increase in this compound synthesis, which can then act as a signal to promote symbiosis with mycorrhizal fungi to improve phosphate uptake. kobe-u.ac.jp
Modern genetic tools, especially CRISPR/Cas9 gene editing, have been instrumental in confirming the function of genes within the this compound biosynthetic pathway. frontiersin.orgfrontiersin.org By creating targeted gene knockouts, researchers can observe the direct impact on metabolite production.
CYP722C Knockout: In a key study, the SlCYP722C gene was knocked out in tomato plants using CRISPR/Cas9. frontiersin.orgfrontiersin.orgnih.gov Analysis of the root exudates from these SlCYP722C-KO plants showed that this compound was undetectable. frontiersin.orgnih.govkobe-u.ac.jp Instead, its precursor, carlactonoic acid (CLA), accumulated to detectable levels, which was not seen in wild-type plants. frontiersin.orgnih.gov This provided definitive evidence that CYP722C is the key enzyme responsible for converting CLA to this compound in tomato. nih.govplantae.org
MAX1 Knockout: Similarly, CRISPR/Cas9 was used to create a non-transgenic mutant of the MAX1 gene (CYP711A) in tomato. nih.gov These mutant lines exhibited significantly reduced levels of this compound, demonstrating the critical role of MAX1 in producing the necessary CLA precursor. nih.govmdpi.com
CCD8 Knockout: In sorghum, knocking out two CCD8 genes (SbCCD8a and SbCCD8b) using CRISPR/Cas9 abolished the production of this compound. researchgate.netku.ac.ke This confirmed the essential function of CCD8 in producing the carlactone precursor upstream in the pathway. researchgate.netku.ac.ke
These gene-editing studies have not only validated the function of individual enzymes but have also helped map the metabolic flow of the entire this compound pathway. frontiersin.orgnih.govku.ac.ke
| Gene Targeted | Organism | Method | Observed Phenotype/Metabolite Change | Key Finding |
|---|---|---|---|---|
| SlCYP722C | Tomato (Solanum lycopersicum) | CRISPR/Cas9 | This compound became undetectable; Carlactonoic acid (CLA) accumulated. frontiersin.orgnih.gov | Confirms SlCYP722C catalyzes the direct conversion of CLA to this compound. nih.govplantae.org |
| MAX1 (CYP711A) | Tomato (Solanum lycopersicum) | CRISPR/Cas9 | Reduced this compound levels in root exudates. nih.gov | Validates MAX1 as essential for producing the this compound precursor, CLA. nih.govmdpi.com |
| SbCCD8b | Sorghum (Sorghum bicolor) | CRISPR/Cas9 | Abolished this compound exudation from roots. researchgate.netku.ac.ke | Demonstrates CCD8 is required for producing the upstream precursor, carlactone. ku.ac.ke |
| SRF | Tomato (Solanum lycopersicum) | Gene Knockout | Formation of both this compound and its diastereomer, ent-2′-epi-orobanchol. pnas.org | Reveals SRF is essential for the stereoselective synthesis of this compound. pnas.org |
Environmental and Developmental Modulation of this compound Production and Exudation
The production and subsequent release of this compound from plant roots are not static processes. They are dynamically regulated by a variety of internal developmental cues and external environmental signals. This modulation allows plants to fine-tune their interactions with the surrounding soil environment, including beneficial microbes and parasitic plants. Key factors influencing this compound biosynthesis and exudation include the availability of essential nutrients and the chemical composition of root exudates themselves.
Nutrient Availability Effects (e.g., Phosphate, Nitrogen Deficiency)
Nutrient availability, particularly of phosphate and nitrogen, is a critical determinant of this compound production and exudation. mdpi.com Deficiencies in these essential macronutrients trigger significant increases in the biosynthesis and release of this compound and other strigolactones (SLs) in a variety of plant species. mdpi.comnih.gov
Phosphate (Pi) starvation is a well-documented and potent inducer of this compound synthesis. oup.commdpi.com In red clover (Trifolium pratense), for instance, phosphate deficiency leads to a significant enhancement in the exudation of this compound. nih.govoup.comebi.ac.uk This response is not limited to legumes. In tomato (Solanum lycopersicum), phosphate starvation can increase this compound production by as much as 100-fold. mdpi.comnih.govcore.ac.uk Similarly, in rice, low phosphate conditions have been shown to increase the levels of this compound exuded from the roots by 33-fold. nih.gov The upregulation of this compound production under phosphate-deficient conditions is linked to the increased expression of SL biosynthetic genes. pnas.orgfrontiersin.org For example, in tomato, the expression of genes like SlCYP722C, which is involved in this compound biosynthesis, is upregulated under phosphate-deficient conditions. frontiersin.orgkobe-u.ac.jp This response is believed to be an adaptive strategy to enhance the plant's ability to acquire phosphate by promoting symbiosis with arbuscular mycorrhizal (AM) fungi, which are stimulated by strigolactones. mdpi.com
Nitrogen deficiency also influences this compound production, although the effects can be more species-dependent compared to phosphate starvation. mdpi.comjst.go.jp In some non-leguminous plants, such as sorghum, nitrogen deficiency, much like phosphate deficiency, promotes the production and exudation of strigolactones. jst.go.jp However, in other plants, the response to nitrogen deficiency is less pronounced or absent. For example, in tomato cv. M82, nitrogen deficiency did not lead to a significant change in this compound exudation, in stark contrast to the dramatic increase seen under phosphate deficiency. nih.govcore.ac.uk In rice, low nitrate (B79036) conditions led to a significant increase in the exudation of other strigolactones like 2′-epi-5-deoxystrigol and orobanchyl acetate (B1210297), but not this compound itself. nih.gov The differential response to nitrogen and phosphate availability suggests complex regulatory networks governing strigolactone biosynthesis that are tailored to the specific nutrient acquisition strategies of different plant species. nih.govjst.go.jp
The table below summarizes the effects of nutrient deficiency on this compound production in various plant species, based on published research findings.
| Plant Species | Nutrient Deficiency | Effect on this compound Production/Exudation | Fold Increase (Approximate) | Reference |
| Trifolium pratense (Red Clover) | Phosphate | Increased exudation | 20 | mdpi.comagriculturejournals.cz |
| Solanum lycopersicum (Tomato) cv. M82 | Phosphate | Increased exudation | 100 | mdpi.comnih.gov |
| Solanum lycopersicum (Tomato) cv. M82 | Nitrogen | No significant change | - | nih.govcore.ac.uk |
| Oryza sativa (Rice) | Phosphate | Increased exudation | 33 | nih.gov |
| Medicago sativa (Alfalfa) | Phosphate | Increased exudation | - | core.ac.uk |
| Triticum aestivum (Wheat) | Phosphate & Nitrogen | Increased exudation | - | nih.gov |
Role of Root Exudates in this compound Release
Root exudates are a complex mixture of primary and secondary metabolites that are actively secreted by plant roots into the rhizosphere. wikipedia.orgmdpi.com These exudates play a pivotal role in mediating interactions between the plant and its soil environment, and they are the primary vehicle for the release of this compound. oup.comwikipedia.org The process of this compound release is not simply a passive leakage but is thought to be a regulated mechanism. oup.com
The composition of root exudates can be influenced by the same environmental factors that affect this compound production, such as nutrient availability. oup.com For example, root exudates collected from phosphate-starved plants show higher germination-inducing activity for parasitic plant seeds, which is directly attributable to the increased concentration of this compound. nih.gov This indicates a coordinated regulation of both the synthesis of this compound within the root and its subsequent transport and release into the soil.
While the precise molecular mechanisms governing the transport of this compound out of the root cells are still under investigation, it is clear that root exudation is the critical final step in the process that makes this compound available in the rhizosphere. nih.govoup.com Once released, this compound can act as a signaling molecule, influencing the germination of parasitic plant seeds and promoting the hyphal branching of symbiotic AM fungi. mdpi.com The release of this compound via root exudates is therefore a key process that shapes the microbial community in the immediate vicinity of the root and influences the plant's interactions with both beneficial and detrimental organisms. mdpi.com
Iii. Orobanchol Perception and Signal Transduction
Orobanchol Receptor Identification and Characterization
The identification and characterization of this compound receptors have been crucial in understanding how this signal is perceived at the cellular level. These receptors belong to a specific family of proteins capable of binding and hydrolyzing strigolactones.
D14/DAD2/KAI2d α/β-Hydrolase Family Proteins as this compound Receptors
Key players in this compound perception are proteins belonging to the D14/DAD2/KAI2d α/β-hydrolase family researchgate.netoup.comresearchgate.netwhiterose.ac.uk. In non-parasitic plants, DWARF14 (D14), also known as DECREASED APICAL DOMINANCE2 (DAD2) or RAMOSUS3 (RMS3) in different species, serves as a primary receptor for strigolactones, regulating processes like shoot branching researchgate.netoup.comoup.com. A closely related homolog, KARRIKIN INSENSITIVE 2 (KAI2), or HYPOSENSITIVE TO LIGHT (HTL), initially identified for perceiving karrikins (compounds found in smoke), also plays a role in perceiving certain strigolactones and an as-yet-unidentified endogenous ligand oup.comdntb.gov.uanih.gov.
In parasitic plants of the Orobanchaceae family, such as Orobanche and Striga species, a divergent clade of KAI2 proteins, termed KAI2d, has evolved to become highly sensitive receptors for host-derived strigolactones like this compound, triggering seed germination dntb.gov.uanih.govoup.com. Studies have characterized KAI2d proteins in Orobanche minor, showing that OmKAI2d3 and OmKAI2d4 can act as SL receptors, directly interacting with SLs in vitro and promoting germination when expressed in Arabidopsis dntb.gov.ua. Specifically, OmKAI2d3 demonstrated high sensitivity to the synthetic SL analog GR24, suggesting its role in highly sensitive SL recognition in O. minor dntb.gov.ua.
Structural Basis of this compound-Receptor Binding and Hydrolysis
The α/β-hydrolase receptors like D14 and KAI2d possess a conserved Ser-His-Asp catalytic triad (B1167595) within a deep binding pocket nih.govoup.comwhiterose.ac.uk. This catalytic triad is essential for the hydrolysis of bound strigolactones, cleaving the enol ether bridge that connects the ABC rings to the D ring nih.govoup.com. While the exact mechanism of how hydrolysis relates to signal activation is still under investigation, it is hypothesized that the D-ring fragment may become covalently attached to a histidine residue in the catalytic triad, forming a covalently linked intermediate molecule (CLIM) oup.comoup.com. This CLIM formation is thought to induce conformational changes in the receptor, facilitating interaction with downstream signaling components oup.comoup.com.
Crystal structure analyses of these receptors, including Arabidopsis D14 (AtD14) and Striga hermonthica HTL7 (ShHTL7), have provided insights into the structural basis of ligand binding and hydrolysis oup.comnih.gov. These structures reveal details about the ligand-binding pocket and how subtle differences in its architecture can influence receptor specificity and sensitivity to different strigolactones, including this compound-type molecules oup.comnih.gov. The binding of the strigolactone molecule within the pocket positions it for hydrolysis by the catalytic triad nih.govoup.com.
Molecular Mechanisms of this compound Signal Perception
The perception of this compound initiates a series of molecular events within the cell, leading to signal transduction. This process involves conformational changes in the receptor and the involvement of the ubiquitin-proteasome system.
Conformational Changes and Receptor Activation Dynamics
Upon binding of this compound (or other active strigolactones), the receptor undergoes conformational changes researchgate.netoup.comfrontiersin.orgnih.gov. These changes are crucial for converting the ligand-binding event into a cellular signal oup.comfrontiersin.orgnih.govbiomolther.org. The hydrolysis of the strigolactone molecule by the receptor's catalytic triad is thought to be linked to these conformational shifts oup.comoup.comresearchgate.net. The formation of the CLIM or the binding of the intact ligand can lead to alterations in the receptor's surface structure, enabling interactions with downstream signaling partners oup.comnih.gov.
Studies involving structural and biochemical analyses of D14 and its orthologs have contributed significantly to understanding these dynamic conformational changes and their role in signal perception researchgate.net. While some studies initially suggested that hydrolysis was critical for signaling activity, more recent findings indicate that ligand binding itself might be sufficient to induce the necessary conformational change for interaction with other signaling components jst.go.jpwhiterose.ac.uk.
Ubiquitin-Proteasome System in this compound Signaling
A key component of the this compound signaling pathway is the involvement of the ubiquitin-proteasome system (UPS) researchgate.netdntb.gov.uanih.govfrontiersin.orgfrontiersin.org. Upon activation by this compound, the receptor (D14/DAD2/KAI2d) interacts with an F-box protein, such as MORE AXILLARY GROWTH 2 (MAX2) or DWARF3 (D3), which is part of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex researchgate.netoup.comnih.govfrontiersin.orgtandfonline.com. This interaction is hormone-dependent and leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins oup.comnih.govfrontiersin.orgfrontiersin.orgtandfonline.comcellsignal.com.
In the context of strigolactone signaling, including that triggered by this compound, the targets of this ubiquitination and degradation are often members of the SMAX1-LIKE (SMXL) protein family, such as D53 in rice researchgate.netoup.com. These SMXL proteins act as repressors of strigolactone responses oup.com. Their degradation in the presence of this compound releases this repression, allowing downstream signaling cascades to proceed and elicit physiological responses oup.comnih.govfrontiersin.org. This mechanism is analogous to signaling pathways of other plant hormones like auxin, gibberellins, and jasmonic acid, which also utilize SCF-mediated degradation of repressors oup.comoup.comtandfonline.com.
Downstream Signaling Cascades and Crosstalk
Following the initial perception and the events involving receptor activation and the ubiquitin-proteasome system, this compound signaling triggers downstream cascades that ultimately lead to various physiological effects researchgate.netdntb.gov.uascispace.com. These cascades involve changes in gene expression and interactions with other plant hormone pathways.
The degradation of SMXL repressors allows for the expression of genes that mediate strigolactone responses oup.com. While the precise details of all downstream targets are still being elucidated, this transcriptional regulation leads to the observed effects of this compound, such as stimulating parasitic seed germination or influencing plant architecture jst.go.jpfrontiersin.orgresearchgate.net.
Furthermore, strigolactone signaling, including that initiated by this compound, is known to interact and crosstalk with other plant hormone signaling pathways, such as those of auxin, cytokinins, gibberellins, and ethylene (B1197577) oup.comresearchgate.netnih.gov. This crosstalk allows for the fine-tuning of plant growth and developmental processes in response to both endogenous signals and environmental cues researchgate.netnih.gov. For example, strigolactones are known to interact with auxin in regulating shoot branching nih.gov. Understanding these complex interactions is crucial for a comprehensive picture of this compound's role in plant biology.
Transcriptional Reprogramming and Gene Expression Modulation
This compound, as a strigolactone, plays a significant role in modulating gene expression, leading to transcriptional reprogramming that underlies various plant responses. The core mechanism involves the degradation of SMXL repressors, which are negative regulators of transcription. nih.govnih.gov Their degradation allows for the expression of genes that were previously suppressed.
Studies have shown that strigolactones influence the expression of a variety of genes involved in developmental processes and responses to environmental cues. For example, the expression of the BRANCHED 1 (BRC1) gene, which encodes a transcription factor that represses bud outgrowth, is positively regulated by strigolactones. cabidigitallibrary.orgoup.com The degradation of SMXL proteins, which otherwise promote BRC1 activity, is central to this regulation. cabidigitallibrary.org
Transcriptional changes induced by strigolactones are also implicated in the plant's adaptation to nutrient availability, particularly phosphate (B84403) deficiency. Under low phosphate conditions, strigolactone levels increase, leading to changes in gene expression that affect root architecture and nutrient uptake efficiency. oup.comdntb.gov.uaresearchgate.net While specific gene targets directly modulated by this compound have been investigated, the broader picture involves complex transcriptional networks influenced by the strigolactone signaling pathway. researchgate.netescholarship.orgoup.com
Research on olive (Olea europaea L.) has identified SL biosynthesis and signaling genes, including OeD14 and OeMAX2, which are expressed in various tissues, with higher expression observed in lateral buds, suggesting that SL perception and signaling are prominent in these areas. nih.gov This spatial expression pattern correlates with the role of strigolactones in regulating branching. nih.gov While this research focuses on SLs generally, it provides insight into the transcriptional machinery involved in SL responses, which would include responses to this compound where it is the active SL.
Cross-talk with Other Phytohormone Pathways (e.g., Auxin, Cytokinin, ABA)
This compound's influence on plant development and responses is intricately linked to its interactions and cross-talk with other major phytohormone pathways, including auxin, cytokinin, and abscisic acid (ABA). nih.govresearchgate.netfrontiersin.orgresearchgate.net This cross-talk allows for fine-tuning of plant growth and adaptation in response to both internal and external signals. nih.govresearchgate.net
Auxin: A well-established interaction exists between strigolactones and auxin, particularly in the regulation of shoot branching and root architecture. nih.govnih.govfrontiersin.orgoup.com Strigolactones are generally perceived as inhibitors of shoot branching, a process promoted by auxin. nih.govcabidigitallibrary.org SLs influence auxin transport by modulating the activity and localization of PIN-FORMED (PIN) auxin efflux carriers. nih.govoup.com This can lead to altered auxin distribution, affecting processes like bud outgrowth and root development. nih.govoup.com For instance, SLs can reduce PIN1 protein levels, limiting polar auxin transport and thus inhibiting bud outgrowth. nih.govoup.com Conversely, auxin can also influence strigolactone biosynthesis, creating a feedback loop. nih.govnih.gov
Cytokinin: Strigolactones and cytokinins often exhibit antagonistic interactions, particularly in the control of shoot branching. nih.govfrontiersin.org While cytokinins promote bud outgrowth, strigolactones inhibit it. nih.govfrontiersin.org Both hormones converge on the regulation of genes like BRC1. nih.govcabidigitallibrary.orgoup.com Cytokinins repress BRC1 expression, while strigolactones promote it, highlighting their opposing roles in branching control. nih.govcabidigitallibrary.orgoup.com The balance between auxin and cytokinin is also crucial in regulating root apical meristem size, and strigolactones interact with this balance, potentially through influencing genes like SHY2. nih.gov
Abscisic Acid (ABA): There is significant cross-talk between strigolactones and ABA, particularly in mediating plant responses to abiotic stresses like drought. mdpi.comnih.govresearchgate.netfrontiersin.org Both hormone pathways are involved in integrating stress signals and regulating adaptive responses such as stomatal closure. nih.govresearchgate.net The biosynthesis of both strigolactones and ABA shares a common origin from carotenoids, suggesting potential links at the biosynthetic level. nih.govresearchgate.net Studies have shown that changes in strigolactone levels or signaling can influence ABA concentrations and sensitivity, and vice versa. nih.govcabidigitallibrary.org This interaction is crucial for the plant's ability to cope with adverse environmental conditions. mdpi.comnih.govresearchgate.netfrontiersin.org
The intricate cross-talk between this compound signaling and these phytohormone pathways underscores the complexity of hormonal regulation in plants and highlights how this compound acts not in isolation but as part of a sophisticated network controlling diverse aspects of plant life. nih.govresearchgate.netfrontiersin.org
Iv. Ecological and Physiological Roles of Orobanchol
Role in Parasitic Plant Interactions
Root parasitic plants belonging to the Orobanchaceae family, such as Striga, Orobanche, and Phelipanche species, pose a major threat to global agriculture. nih.govfrontiersin.orgresearchgate.net These obligate parasites rely on host-derived chemical cues to initiate key stages of their life cycle, including seed germination and the development of the haustorium, a specialized organ for host attachment and nutrient extraction. nih.govfrontiersin.orgparasiticplants.org Orobanchol, exuded by the roots of host plants, acts as a potent signal in this interaction. researchgate.netfrontiersin.orgfrontiersin.orgontosight.ainih.gov
This compound was first identified as a germination stimulant for Orobanche minor from the root exudates of red clover in 1998. frontiersin.orgfrontiersin.orgnih.govnih.gov Strigolactones (SLs) in general are characterized as host-derived germination stimulants for seeds of Striga, Orobanche, and Phelipanche. nih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov The ability of these parasitic plant seeds to detect SLs from a nearby host root is a critical adaptation for their survival. nih.gov Research has consistently shown that SLs, including this compound, are among the most potent stimulants, capable of inducing germination at picomolar to nanomolar concentrations. jst.go.jpcsic.es
The stereochemistry of strigolactones significantly influences their activity as germination stimulants for different parasitic plant species. nih.govfrontiersin.orgfrontiersin.orgnih.gov Canonical SLs are broadly classified into strigol-type and this compound-type, differing in the stereochemical configuration of the B-C ring junction. nih.govoup.comroyalsocietypublishing.org While all known naturally occurring SLs possess a 2'R-configured D-ring, the configuration of other parts of the molecule, particularly the C-ring, dictates specificity. nih.govnih.gov For instance, Striga gesnerioides demonstrates selective germination in response to this compound-type SLs, and its germination can be inhibited by strigol-type SLs. nih.govnih.gov This suggests that root parasitic weeds have evolved to recognize the specific stereochemistry of SLs to germinate near compatible host plants. frontiersin.orgfrontiersin.orgnih.gov
Beyond seed germination, host-derived chemical signals are also essential for the induction of haustorium development in parasitic plants. frontiersin.orgparasiticplants.orgresearchgate.netacs.org These signals, collectively termed haustorium-inducing factors (HIFs), trigger morphological changes in the parasite's root or radicle, leading to the formation of the prehaustorium. frontiersin.org While strigolactones are primarily known for their role in germination, other classes of molecules, such as quinones and phenolics, have been widely recognized as HIFs in many Orobanchaceae species. frontiersin.orgresearchgate.netacs.orgresearchgate.net Cytokinins also trigger prehaustorium formation. frontiersin.orgresearchgate.net Although the role of this compound specifically in inducing haustorium development is less extensively documented compared to its germination stimulant activity, the broader context of host recognition involves a combination of chemical cues. parasiticplants.orgresearchgate.net Studies on Striga and Orobanche species have shown that haustorium development is initiated by host molecular cues. researchgate.netacs.org
Involvement in Arbuscular Mycorrhizal (AM) Symbiosis
In addition to their role in parasitic plant interactions, strigolactones, including this compound, are crucial signaling molecules in the beneficial symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi. researchgate.netfrontiersin.orgontosight.aioup.comroyalsocietypublishing.orgnih.govnih.gov This ancient symbiosis, formed by the majority of land plants, enhances nutrient and water uptake for the plant in exchange for carbon from the host. royalsocietypublishing.orgnih.govmdpi.com
Strigolactones exuded from host roots act as "branching factors" that induce extensive hyphal branching in AM fungi. royalsocietypublishing.orgnih.gov This increased branching is a critical step in host recognition during the pre-infection stages, increasing the probability of the fungal hyphae encountering the host root surface and establishing the symbiotic association. nih.govmdpi.com this compound has been shown to be highly active in promoting hyphal branching in AM fungi such as Gigaspora margarita. nih.gov This function highlights the dual nature of strigolactones as signals in both detrimental and beneficial root interactions. parasiticplants.orgfrontiersin.orgontosight.ai
The production and exudation of strigolactones, including this compound, by plant roots are significantly influenced by environmental factors, particularly nutrient availability. frontiersin.orgontosight.aicsic.esscirp.orgresearchgate.netresearchgate.netnih.govplos.org Low nutrient levels, especially phosphorus deficiency, are known to promote the synthesis and release of strigolactones into the rhizosphere. csic.esresearchgate.netnih.govplos.orgpensoft.netapsnet.org This increased exudation under nutrient-limited conditions is understood as a plant strategy to attract AM fungi, thereby enhancing nutrient acquisition. researchgate.netnih.govplos.orgpensoft.net Studies on red clover, a host for both AM fungi and Orobanche minor, have demonstrated that reduced phosphorus supply significantly promotes the release of this compound, correlating with increased germination stimulation activity of root exudates and attraction of symbiotic fungi. researchgate.net Nitrogen deficiency can also promote the production and exudation of strigolactones in some plant species. csic.esthegoodscentscompany.com This environmental regulation of this compound production underscores its role in mediating plant interactions in response to prevailing soil conditions.
Broader Ecological Context and Intra-Plant Signaling
Strigolactones, including this compound, function as both hormones within plants and signaling molecules in the rhizosphere, mediating interactions with other organisms and influencing plant growth and development. researchgate.net
This compound in Rhizosphere Communication and Microbial Communities
Plants actively shape the microbial communities in the rhizosphere through the secretion of root exudates, which contain a variety of compounds, including strigolactones. researchgate.netoup.com These exudates serve as chemical signals for communication between plants and the surrounding microbiome, which includes fungi, bacteria, viruses, and nematodes. researchgate.net
This compound is a key signaling molecule in the rhizosphere, particularly known for its role in facilitating symbiotic relationships with arbuscular mycorrhizal (AM) fungi. researchgate.netresearchgate.netnih.govebi.ac.uk AM fungi are beneficial soil microbes that help plants acquire nutrients, such as phosphate (B84403), from the soil. researchgate.netnih.gov Strigolactones induce hyphal branching in AM fungi, a crucial step for the establishment of this mutualistic symbiosis. oup.comebi.ac.ukd-nb.info This interaction is particularly important under conditions of nutrient deficiency, where plants increase SL production to attract fungal partners. researchgate.netnih.govebi.ac.uk
Research indicates that different strigolactones can affect distinct sets of microbes in the rhizosphere. Studies on rice genotypes with varying strigolactone exudation profiles have shown that this compound is linked to the relative abundance of specific bacterial genera, such as Burkholderia-Caballeronia-Paraburkholderia and Acidobacteria. oup.comnih.gov These bacteria are potentially involved in phosphate solubilization, suggesting a complex interplay between plant-exuded this compound and the nutrient acquisition capabilities of the rhizosphere microbiome. oup.comnih.gov
While this compound promotes beneficial interactions with AM fungi, it also acts as a potent germination stimulant for parasitic weeds like Striga and Orobanche species, which pose significant threats to crop yields. frontiersin.orgfrontiersin.orgresearchgate.net The exudation of this compound by host plants signals the presence of a potential host, triggering the germination of these parasitic plant seeds. frontiersin.orgfrontiersin.orgmdpi.com This dual role highlights the complex ecological pressures influencing the evolution and regulation of strigolactone biosynthesis and exudation in plants. ebi.ac.uk
Differences in the types of strigolactones exuded by different plant genotypes can influence their susceptibility to parasitic weeds. For instance, some sorghum genotypes that primarily exude this compound show lower susceptibility to Striga species compared to those that mainly release 5-deoxystrigol (B197688). wur.nl This difference might be attributed to the stability of the compounds in the soil or the specificity of parasitic weed perception. wur.nl
Endogenous Roles in Plant Development (e.g., Shoot Branching, Root Architecture)
The stereochemistry of this compound is important for its biological activities, including its ability to inhibit shoot branching. frontiersin.orgnih.gov Studies in rice have shown that both synthetic and naturally occurring this compound with a specific stereochemistry (R-configuration at C-2′) can inhibit shoot branching. frontiersin.orgnih.gov
However, recent research suggests that while canonical strigolactones like this compound were initially thought to be the primary regulators of shoot branching, other factors might be involved. frontiersin.orgnih.govkaust.edu.saoup.com Studies using mutants deficient in this compound biosynthesis have sometimes shown comparable shoot architecture to wild-type plants, indicating that this compound alone may not be essential for regulating branching in all species, such as tomato. frontiersin.orgnih.govebi.ac.ukkobe-u.ac.jpresearchgate.net This has led to the hypothesis that non-canonical strigolactones or other, possibly yet undiscovered, hormones might also play a role in shoot branching control. frontiersin.orgkaust.edu.sa
This compound and other strigolactones also influence root system architecture. researchgate.netmdpi.com They have been shown to affect primary root length, lateral root initiation and density, and root hair elongation, although the specific effects can vary depending on the plant species and the concentration of the SL. mdpi.com For example, while SL-deficient mutants in some species exhibit increased lateral root density, exogenous application of synthetic SLs can decrease it. mdpi.com
Research on grapevine under root-restriction cultivation, which significantly alters root architecture, has shown changes in endogenous strigolactone content in the roots. mdpi.com Lower levels of certain SLs, including those related to this compound, were observed under root restriction, suggesting their involvement in the plant's response to such environmental conditions. mdpi.com
The biosynthesis of this compound involves complex pathways, with cytochrome P450 monooxygenases playing a key role in converting precursors like carlactonoic acid (CLA) into this compound. frontiersin.orgfrontiersin.orgnih.govebi.ac.uk Understanding these biosynthetic pathways is crucial for potentially manipulating this compound levels in plants to influence both rhizosphere interactions and plant architecture for agricultural benefit, such as developing crops resistant to parasitic weeds or optimizing plant structure for yield. frontiersin.orgebi.ac.ukkobe-u.ac.jp
V. Research Methodologies and Approaches for Orobanchol Studies
Genetic and Genomic Approaches
Genetic and genomic strategies have been fundamental in identifying the genes and pathways involved in orobanchol biosynthesis and signaling.
Mutagenesis, the process of inducing genetic mutations, is a cornerstone of functional genomics. In the context of this compound research, both forward and reverse genetics have been instrumental. nih.gov
Forward genetics begins with a phenotype of interest, such as altered plant architecture or resistance to parasitic weeds, and then seeks to identify the causative gene. researchgate.net This approach involves creating a large population of randomly mutagenized individuals and screening for the desired trait. For instance, a mutant plant exhibiting excessive branching might be deficient in this compound production, leading researchers to the mutated gene responsible for this phenotype.
Reverse genetics , conversely, starts with a known gene and investigates the phenotypic consequences of its alteration. researchgate.net This can involve creating knockout mutants where a specific gene is inactivated. For example, researchers have identified genes from the cytochrome P450 family, like CYP722C, as being involved in this compound synthesis. nih.govpnas.org By knocking out these genes, scientists can confirm their role in the pathway by observing a lack of this compound production. researchgate.net A notable example is the lgs1 mutant in sorghum, which is deficient in one of the enzymes for 5-deoxystrigol (B197688) synthesis and consequently produces this compound instead. nih.govpnas.org
| Genetic Approach | Description | Application in this compound Research |
| Forward Genetics | Starts with a phenotype and identifies the responsible gene. researchgate.net | Screening for mutants with altered branching or parasitic plant interaction to find genes in the this compound pathway. |
| Reverse Genetics | Starts with a gene and analyzes the effect of its alteration on the phenotype. researchgate.net | Knocking out candidate genes (e.g., CYP450s) to confirm their function in this compound biosynthesis. researchgate.net |
"Omics" technologies provide a global view of the molecular landscape within an organism, offering powerful insights into the complexities of this compound biology. researchgate.netnih.govmdpi.com
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism. researchgate.net In this compound research, transcriptomic analyses can identify genes that are upregulated or downregulated under conditions that stimulate this compound production, such as phosphate (B84403) deficiency. pnas.org For example, by comparing the transcriptomes of plants grown in phosphate-rich and phosphate-poor conditions, researchers have identified candidate genes involved in this compound biosynthesis. kobe-u.ac.jp
Proteomics is the large-scale study of proteins, their structures, and their functions. researchgate.net This approach can be used to identify the enzymes directly involved in the this compound biosynthetic pathway and to understand how their abundance and activity are regulated.
Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. researchgate.net This technique is crucial for directly measuring the levels of this compound and its precursors, such as carlactonoic acid (CLA), in plant tissues and root exudates. kobe-u.ac.jp Metabolomic profiling of wild-type and mutant plants allows for the precise determination of the biochemical consequences of genetic modifications. researchgate.net
The integration of these "omics" approaches provides a powerful, multi-layered understanding of this compound's role in plant biology. mdpi.com
The advent of precise gene-editing tools, particularly CRISPR/Cas9, has revolutionized functional genomics in this compound research. nih.govfrontiersin.org CRISPR/Cas9 allows for the targeted disruption or modification of specific genes with high efficiency and precision. frontiersin.org
This technology has been used to create knockout mutants for key genes in the strigolactone biosynthesis pathway. For instance, CRISPR/Cas9-mediated knockout of the SlCYP722C gene in tomato resulted in the loss of this compound production and the accumulation of its precursor, carlactonoic acid. researchgate.netkobe-u.ac.jpfrontiersin.org Similarly, targeted disruption of the CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) gene in rice, a key enzyme in the upstream part of the strigolactone pathway, led to mutants with increased tillering and strigolactone deficiency. researchgate.net These targeted mutagenesis studies provide definitive evidence for the function of these genes in this compound biosynthesis. kobe-u.ac.jpresearchgate.net
| Technology | Mechanism | Application in this compound Research | Key Findings |
| CRISPR/Cas9 | Targeted gene disruption or modification. frontiersin.org | Functional analysis of genes in the this compound biosynthesis pathway. kobe-u.ac.jpresearchgate.net | Knockout of SlCYP722C in tomato eliminates this compound production. researchgate.netkobe-u.ac.jpfrontiersin.org Disruption of CCD7 in rice leads to increased branching. researchgate.net |
Biochemical and Structural Biology Techniques
Biochemical and structural biology approaches provide detailed insights into the enzymatic reactions and molecular interactions that govern this compound's function.
To confirm the function of enzymes identified through genetic studies, researchers perform in vitro enzyme assays. These experiments involve expressing and purifying a candidate enzyme and then testing its ability to convert a specific substrate into a product.
For example, recombinant CYP722C enzymes from tomato (SlCYP722C) and cowpea (VuCYP722C) have been shown to convert carlactonoic acid (CLA) into this compound and its diastereomer, ent-2'-epi-orobanchol, in a test tube. researchgate.netfrontiersin.org These assays demonstrated that CYP722C catalyzes a two-step oxidation of CLA. frontiersin.org More recently, a stereoselective BC-ring-forming factor (SRF) from the dirigent protein (DIR) family was identified that works sequentially with SlCYP722C to stereoselectively produce this compound from 18-oxo-CLA. researchgate.net
Understanding how this compound is perceived by the plant requires detailed studies of its interaction with receptor proteins. Techniques like X-ray crystallography are used to determine the three-dimensional structure of these receptors, both alone and in complex with this compound.
These structural studies reveal the precise amino acid residues in the receptor's binding pocket that interact with the this compound molecule. nih.gov This information is crucial for understanding the molecular basis of strigolactone perception and signaling. Analysis of protein-ligand complexes deposited in the Protein Data Bank (PDB) allows for a systematic investigation of the interactions between proteins and their ligands, providing insights that can guide further research into this compound's mode of action. nih.gov Such studies have highlighted the importance of specific residues in the binding pocket for ligand recognition and the subsequent conformational changes in the receptor that trigger downstream signaling events. mdpi.com
Synthetic Biology and Chemical Biology Approaches
Synthetic biology and chemical biology have provided powerful tools for investigating the roles of this compound and other strigolactones (SLs). These approaches allow for the creation of novel molecules and systems to probe and manipulate the complex signaling pathways governed by these hormones. By designing specific analogs, studying their structure-activity relationships, and developing sensitive biosensors, researchers can dissect the molecular mechanisms of this compound perception and signal transduction.
The low natural abundance of this compound has necessitated the development of efficient synthetic strategies to produce it and its analogs for research purposes. Organic synthesis provides access to not only the natural form of this compound but also a wide array of analogs and mimics designed to explore and modulate its biological functions.
A key focus has been the synthesis of analogs that are easier to produce or have enhanced stability or activity compared to the natural compound. The synthetic analog GR24, for instance, is widely used in biological experiments as a reference compound to mimic the effects of natural strigolactones like this compound. researchgate.net The synthesis of such analogs has been critical for elucidating the functions of strigolactones in plant development and rhizosphere signaling.
Beyond traditional chemical synthesis, synthetic biology offers promising avenues for the large-scale production of this compound and its precursors. Researchers have successfully engineered microbial consortia, such as co-cultures of E. coli and S. cerevisiae, to biosynthesize various strigolactones. These systems are designed to mimic the plant's natural biosynthetic pathway, starting from common precursors. For example, engineered microbes can produce key intermediates like carlactone (B12838652) (CL) and carlactonoic acid (CLA), which are then converted into canonical strigolactones, including 4-Deoxythis compound (4DO) and this compound itself. This bio-based production method holds potential for creating a sustainable supply of this compound for agricultural applications, such as controlling parasitic weeds or enhancing nutrient uptake.
Chemical probes, which are analogs modified with reporter tags like fluorophores, have also been synthesized. These tools are invaluable for visualizing the spatial and temporal distribution of SL perception within plant tissues and for identifying the specific proteins that interact with them. nih.govfrontiersin.orgrsc.org
Structure-activity relationship (SAR) studies are fundamental to understanding how the molecular architecture of this compound relates to its biological functions. By synthesizing a series of analogs with systematic modifications to the this compound structure and testing their activity in various bioassays, researchers have identified key structural features essential for its perception and signaling.
The canonical strigolactone structure consists of a tricyclic lactone (ABC-ring) connected via an enol-ether bridge to a butenolide D-ring. SAR studies have consistently shown that the enol-ether bridge and the D-ring constitute the "bioactiphore"—the essential part of the molecule for biological activity. nih.gov The perception of this compound by its receptor, an α/β-hydrolase, involves the hydrolysis of the D-ring.
Key findings from SAR studies on this compound and related strigolactones include:
Stereochemistry of the C-ring: Strigolactones are classified into strigol-type (β-orientation) and this compound-type (α-orientation) based on the stereochemistry at the B/C ring junction. This configuration is a critical determinant of biological specificity. For instance, the germination of seeds of the parasitic plant Striga gesnerioides is highly sensitive to the this compound-type stereochemistry, whereas Striga hermonthica responds more strongly to strigol-type compounds. frontiersin.orgjst.go.jp
Configuration at C-2': The R-configuration at the C-2' position, which connects the C and D rings, is conserved in all-natural strigolactones and is crucial for most biological activities, including the inhibition of shoot branching. nih.gov
Modifications to the A/B-rings: Changes in the A and B rings can modulate the activity and specificity of the molecule. For example, the lipophilicity of the ABC-ring portion can influence the germination-stimulating activity on parasitic plant seeds. jst.go.jp Analogs with an aromatic A-ring, like the widely used GR24, often exhibit high bioactivity.
| Structural Feature | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-Ring Stereochemistry | This compound-type (α-orientation) | High germination-inducing activity for Striga gesnerioides seeds. | frontiersin.org |
| C-Ring Stereochemistry | Strigol-type (β-orientation) | Lower germination-inducing activity for S. gesnerioides but higher for S. hermonthica. | frontiersin.orgjst.go.jp |
| C-2' Stereochemistry | Natural (R)-configuration | Essential for shoot branching inhibition and general bioactivity. | nih.gov |
| D-Ring | Intact butenolide ring | Required for receptor binding and hydrolysis; essential part of the bioactiphore. | nih.gov |
| ABC-Ring Moiety | Increased lipophilicity | Can influence germination-stimulating activity, though the relationship is complex. | jst.go.jp |
To study the dynamics of this compound signaling in real-time within living cells, researchers have developed sophisticated biosensors and reporter systems. These tools are designed to detect the presence of this compound or visualize the downstream consequences of its signaling pathway.
Genetically Encoded Biosensors: One powerful approach involves creating genetically encoded biosensors by fusing an SL receptor protein with a fluorescent reporter protein, such as Green Fluorescent Protein (GFP). biorxiv.orggriffith.edu.au For example, a biosensor developed using the Petunia hybrida receptor DAD2 exhibited a loss of fluorescence upon treatment with this compound, 5-deoxystrigol, or the analog GR24. biorxiv.org This change in fluorescence allows for the direct detection of SLs in vitro and in cellular systems like protoplasts. biorxiv.org Such sensors are highly specific, showing no response to other plant hormones. griffith.edu.au
Profluorescent Probes: Another strategy utilizes "profluorescent" probes. These are SL mimics that are initially non-fluorescent but release a fluorophore upon being hydrolyzed by an active SL receptor. nih.govfrontiersin.orgnih.gov This allows for the dynamic monitoring of the receptor's enzymatic activity. frontiersin.org Probes like Yoshimulactone Green (YLG) were initially developed to characterize SL receptors from parasitic plants. nih.govfrontiersin.org More recent developments include coumarin-based and resorufin-based probes (e.g., GC probes) that are highly bioactive and well-suited for dissecting the enzymatic properties of SL receptors in various plant species. nih.govnih.gov
Reporter Systems: Reporter systems are designed to monitor the activity of the SL signaling pathway itself. The project "StrigoSense," for example, aims to create a novel SL biosensor that is positively activated in the presence of the hormone, which can then be paired with various reporters (fluorescent or bioluminescent) for non-invasive monitoring of SL responses in whole plants like Arabidopsis and tomato. unito.iteuropa.eu Other systems, like the ratiometric biosensor Strigo-D2, monitor the SL-induced degradation of SMXL proteins, which are key repressors in the signaling pathway. oup.comnih.gov By fusing a domain of an SMXL protein to a fluorescent protein, the level of SL signaling in a cell can be visualized by changes in fluorescence intensity. oup.com
| Type | Principle of Operation | Example(s) | Application | Reference |
|---|---|---|---|---|
| Genetically Encoded Conformational Biosensor | SL binding to a receptor-GFP fusion protein causes a conformational change, altering fluorescence. | DAD2-cpGFP | Direct detection of this compound and other SLs in vitro and in protoplasts. | biorxiv.orggriffith.edu.au |
| Profluorescent Probe | A non-fluorescent SL mimic releases a fluorescent molecule upon hydrolysis by an SL receptor. | Yoshimulactone Green (YLG), GC Probes (GC240, GC242) | Monitoring the enzymatic activity of SL receptors in vitro and in planta. | nih.govfrontiersin.orgnih.gov |
| Signaling Pathway Reporter System | Monitors the SL-induced degradation of repressor proteins (SMXL family) fused to a fluorescent reporter. | Strigo-D2 | Semi-quantitative monitoring of SL signaling levels with cellular resolution in intact plants. | oup.comnih.gov |
| Transcriptional Reporter System | SL-dependent interaction between receptor and signaling components activates transcription of a reporter gene (e.g., yEGFP). | Yeast two-hybrid (Y2H) based system | Detecting SL-dependent protein-protein interactions. | biorxiv.org |
Vi. Agricultural Implications and Management Strategies
Strategies for Parasitic Weed Control Targeting Orobanchol
The devastating impact of parasitic weeds, which attach to host roots and drain them of water and nutrients, has driven the development of control strategies centered on the role of this compound as a germination signal. nih.govnih.gov These strategies aim to disrupt the chemical communication between the host crop and the parasitic weed.
A primary strategy for controlling parasitic weeds is to reduce or eliminate the exudation of germination stimulants like this compound from host plant roots. nih.gov This can be achieved by targeting the enzymes involved in the this compound biosynthesis pathway.
This compound is synthesized from the precursor carlactonoic acid (CLA). frontiersin.orgnih.govkobe-u.ac.jp The conversion of CLA to this compound is catalyzed by specific cytochrome P450 monooxygenases. Research has identified two main pathways for this conversion. In rice, a two-step process involves the conversion of CLA to 4-deoxythis compound (4DO) by the enzyme OsCYP711A2, followed by the hydroxylation of 4DO to this compound by OsCYP711A3. frontiersin.org However, in other plants like cowpea and tomato, a more direct pathway exists where the enzyme CYP722C converts CLA directly to this compound. frontiersin.orgkobe-u.ac.jpresearchgate.net
Understanding these pathways has opened avenues for genetic and chemical inhibition.
Genetic Inhibition: Gene editing technologies like CRISPR/Cas9 have been used to create knockout mutants of key biosynthesis genes. For example, knocking out the SlCYP722C gene in tomato plants resulted in undetectable levels of this compound in the root exudates. frontiersin.orgkobe-u.ac.jp Instead of this compound, these plants accumulated the precursor CLA. frontiersin.orgkobe-u.ac.jp This modification significantly reduced the germination-stimulating activity of the root exudates on parasitic weed seeds. frontiersin.org
Chemical Inhibition: Specific chemicals have been developed to inhibit strigolactone biosynthesis. These inhibitors can reduce the amount of this compound exuded by crop roots, thereby lowering the germination rate of parasitic weeds. nih.gov However, a significant challenge is that inhibiting strigolactone biosynthesis can also lead to undesirable changes in plant architecture, such as excessive branching, which may negatively impact crop yield. nih.gov Therefore, research is focused on developing plant-specific inhibitors or mimics that can control parasitic weed damage without affecting the host plant's development. nih.gov
| Enzyme Target | Plant Example | Method of Inhibition | Outcome on this compound | Reference |
| CYP722C | Tomato (Solanum lycopersicum) | CRISPR/Cas9 Gene Knockout | Below-detection levels | frontiersin.orgkobe-u.ac.jp |
| CYP711A3 | Rice (Oryza sativa) | Mutant Analysis | Blocked conversion from 4DO | frontiersin.org |
An innovative and widely researched strategy for reducing parasitic weed infestations is "suicidal germination." researchgate.netresearchgate.netcabidigitallibrary.org This approach involves applying synthetic strigolactone analogues, or mimics, to infested fields in the absence of a host crop. researchgate.netjst.go.jpnih.gov These mimics stimulate the germination of dormant parasitic weed seeds in the soil. Without a host root to attach to, the germinated seedlings cannot obtain nutrients and subsequently die, leading to a significant reduction in the parasitic seed bank in the soil. researchgate.netcabidigitallibrary.org
Natural strigolactones like this compound have complex structures that make their large-scale synthesis for agricultural use impractical and costly. researchgate.netcabidigitallibrary.org Consequently, research has focused on developing simpler, stable, and potent synthetic analogues.
Key this compound Mimics and Their Efficacy:
GR24: A widely used racemic strigolactone analogue in research that effectively induces germination in many parasitic plant species. researchgate.netresearchgate.net
Nijmegen-1: Another synthetic analogue developed for suicidal germination applications. researchgate.netcabidigitallibrary.org
Field trials have demonstrated the potential of this strategy. In studies conducted in tobacco fields infested with Orobanche ramosa, the application of formulated SL analogues like Nijmegen-1 resulted in a reduction of broomrape infestation by over 95% in several trials. researchgate.netcabidigitallibrary.org The success of this method is contingent on proper timing and application, requiring a "preconditioning" period of warmth and moisture to make the seeds responsive to the germination stimulant. researchgate.netcabidigitallibrary.org
| Strigolactone Analogue | Target Parasitic Weed | Host Crop Context | Reported Efficacy | Reference |
| Nijmegen-1 & Nijmegen-1 Me | Orobanche ramosa | Tobacco | ≥95% reduction in 4 out of 12 trials | researchgate.netcabidigitallibrary.org |
| T-010 (Carbamate derivative) | Striga hermonthica | Sorghum | Significant reduction in infestation and increase in crop yield | jst.go.jp |
While altering the parasitic weed's ability to perceive this compound is a theoretical goal, a more practical approach is to engineer host crops to prevent the signal from being effectively transmitted or perceived by the parasite. This involves modifying the host plant's mechanisms for exuding this compound into the rhizosphere.
Recent discoveries have identified specific transporter proteins responsible for secreting strigolactones from the roots into the soil. In tomato, the ATP-binding cassette (ABC) transporters, specifically SlABCG45 and its homolog SlABCG44, have been identified as essential for the exudation of this compound and solanacol. researchgate.netresearchgate.net
By using genome editing to knock out the SlABCG45 gene in tomato, researchers were able to significantly reduce the exudation of strigolactones. researchgate.netresearchgate.net This resulted in:
Reduced Parasite Germination: The lower concentration of this compound in the rhizosphere limited the germination of parasitic seeds of Phelipanche and Orobanche species. researchgate.net
Broad-Spectrum Resistance: This approach conferred resistance to multiple species of parasitic weeds. researchgate.net
Increased Crop Yield: In fields infested with Phelipanche, the knockout tomato variety showed an approximate 30% yield increase compared to the wild-type, as it was less burdened by parasitic infection. researchgate.net
Crucially, this strategy of manipulating exudation, rather than biosynthesis, has fewer negative effects on the host plant's growth and development, offering a promising avenue for creating parasite-resistant crops. researchgate.net
Enhancing Arbuscular Mycorrhizal Symbiosis for Crop Improvement
This compound is a vital signaling molecule for establishing a symbiotic relationship with arbuscular mycorrhizal (AM) fungi. researchgate.netnih.gov These fungi form a vast network of hyphae in the soil, effectively extending the plant's root system and enhancing its ability to absorb water and essential nutrients, particularly phosphorus. researchgate.netnih.gov In return, the plant provides the fungus with carbon. nih.gov The challenge for agriculture is to promote this beneficial symbiosis while discouraging parasitic weeds that exploit the same this compound signal. oup.com
Optimizing mycorrhization involves managing the plant's exudation of this compound to attract AM fungi effectively. Plants naturally increase their production and exudation of strigolactones under nutrient-deficient conditions, particularly low phosphate (B84403), as a "cry for help" to recruit AM fungi. oup.comresearchgate.netmdpi.com
Strategies for modulating exudation include:
Nutrient Management: Applying appropriate levels of phosphate fertilizer can reduce the plant's need to produce high levels of this compound, which can, in turn, reduce the risk of parasitic weed germination. mdpi.com However, this must be balanced to ensure the plant still establishes a beneficial symbiotic relationship.
Controlled Genetic Modification: As discussed previously, targeting SL transporter genes like SlABCG45 allows for a reduction, but not complete elimination, of this compound exudation. researchgate.netresearchgate.net This could potentially strike a balance, maintaining sufficient strigolactone levels in the immediate vicinity of the root to signal AM fungi while reducing the long-distance signal that alerts parasitic weed seeds. Studies have shown that while changing the SL profile can reduce parasite detection, the degree of symbiosis with AM fungi can remain unchanged. oup.com
The structural diversity of strigolactones offers an opportunity for crop improvement through breeding and genetic engineering. frontiersin.orgfrontiersin.org Different parasitic plants and AM fungi can show varied responses to different strigolactone structures. nih.govmdpi.com For instance, Striga gesnerioides selectively germinates in response to this compound-type SLs but is inhibited by strigol-type SLs. nih.gov This specificity can be exploited.
The goals of breeding and genetic engineering in this context are:
Altering SL Composition: Modifying the expression of key biosynthesis genes can change the type of strigolactones a plant produces. A notable example is the Low Germination Stimulant 1 (LGS1) gene in sorghum. A loss-of-function mutation in LGS1 causes the plant to switch its major exuded strigolactone from 5-deoxystrigol (B197688) (a potent stimulant for Striga) to this compound, which is less effective at inducing Striga germination. oup.comresearchgate.net This provides a basis for breeding Striga-resistant sorghum varieties.
Controlling Stereochemistry: this compound and strigol (B1235375) are stereoisomers, differing in the configuration of their C-ring. frontiersin.orgnih.gov Elucidating the enzymatic mechanisms that control this stereochemistry could allow for the genetic engineering of plants that produce specific isomers. frontiersin.orgfrontiersin.org The aim would be to create a strigolactone profile that is highly attractive to AM fungi but is poorly recognized by the receptors of parasitic weeds. frontiersin.org
These advanced genetic approaches hold the potential to uncouple the beneficial signaling for symbiosis from the detrimental signaling for parasitism, paving the way for high-yielding, resilient crops. nih.govmdpi.comnih.gov
Future Directions in this compound-Based Agricultural Technologies
The unique role of this compound as a signaling molecule in the rhizosphere presents both challenges and opportunities for agriculture. As a germination stimulant for devastating parasitic weeds, its presence is detrimental; however, as a promoter of beneficial symbiotic relationships with arbuscular mycorrhizal (AM) fungi, it is advantageous. Future agricultural technologies are therefore focused on manipulating this compound signaling to control parasites and enhance crop resilience. Key research directions include the development of synthetic analogues, the use of genetic engineering to regulate its biosynthesis, and the application of metabolic engineering for sustainable production.
Development of Synthetic Analogues for Parasitic Weed Control
A primary strategy for combating parasitic weeds like Striga and Orobanche is "suicidal germination," where a synthetic germination stimulant is applied to soil in the absence of a host crop. This induces the weed seeds to germinate, after which they quickly perish without a host to attach to. frontiersin.org Natural strigolactones like this compound are structurally complex and unstable in soil, making them unsuitable for large-scale application. frontiersin.org Consequently, research has focused on synthesizing more stable and cost-effective analogues.
GR24 is a widely studied synthetic analogue, and recent efforts have focused on modifying its structure to enhance activity. nih.govresearchgate.net For example, halogenated (+)-GR24 analogues have shown high potency in inducing germination of Orobanche cumana. frontiersin.org Research has also explored aromatic A-ring analogues of this compound, testing various diastereomers to determine the most active configurations for stimulating germination in Striga hermonthica and Orobanche ramosa. rsc.org The data reveals that analogues with the "natural" relative configuration are the most active germination agents. nih.govrsc.org
Table 1: Germination Stimulation Activity of this compound Analogues on Parasitic Weeds
| Compound | Target Weed Species | EC50 Value (M) | Maximum Germination (%) | Source |
| (+)-GR24 | Orobanche cumana | 3.5 ± 0.23 x 10⁻⁸ | 87.9 ± 5.6 | frontiersin.org |
| 7-bromo-GR24 | Orobanche cumana | 2.3 ± 0.28 x 10⁻⁸ | 88.5 ± 3.5 | frontiersin.org |
| 7-fluoro-GR24 | Orobanche cumana | 0.97 ± 0.29 x 10⁻⁸ | 90.9 ± 3.8 | frontiersin.org |
| Aromatic A-ring analogue (11aα) | Striga hermonthica | ~10⁻¹⁰ | > 60 | rsc.org |
| Aromatic A-ring analogue (11aα) | Orobanche ramosa | ~10⁻⁹ | > 80 | rsc.org |
Genetic and Metabolic Engineering Approaches
Advances in understanding the this compound biosynthesis pathway have opened new avenues for genetic intervention. Researchers have identified the key enzyme, this compound synthase (a cytochrome P450 designated CYP722C), which converts the precursor carlactonoic acid (CLA) directly into this compound in plants like tomato and cowpea. kobe-u.ac.jpfrontiersin.org
Table 2: Impact of this compound Synthase Knockout (KO) in Tomato
| Plant Type | This compound Detected in Root Exudates | Carlactonoic Acid (CLA) Detected in Root Exudates | P. aegyptiaca Germination Rate | Source |
| Wild Type (Control) | Yes | No | High | kobe-u.ac.jp |
| SlCYP722C-KO | No | Yes | Significantly Lower | kobe-u.ac.jp |
Beyond crop modification, metabolic engineering offers a path to sustainable production of strigolactones for agricultural use. As isolating these compounds from root exudates yields only minuscule amounts, researchers have developed microbial consortia to biosynthesize them. nih.gov A co-culture system using Escherichia coli and Saccharomyces cerevisiae has successfully produced various strigolactones, including this compound, from simple carbon sources. This platform not only provides a means for scalable production but also serves as a tool for discovering and characterizing new enzymes in the strigolactone pathway from different plant species. nih.gov
Table 3: Microbial Production of this compound and Related Strigolactones
| Compound | Microbial System | Production Titer (μ g/liter ) | Source |
| This compound | E. coli–S. cerevisiae consortium | 19.36 ± 5.20 | nih.gov |
| 4-Deoxythis compound | E. coli–S. cerevisiae consortium | 3.46 ± 0.28 | nih.gov |
| 5-Deoxystrigol | E. coli–S. cerevisiae consortium | 6.65 ± 1.71 | nih.gov |
Further research into the precise control of strigolactone biosynthesis and perception is expected to yield more sophisticated agricultural technologies. frontiersin.org Elucidating the mechanisms that determine the stereochemistry of different strigolactones could allow for the artificial control of their structures through genetic engineering. frontiersin.org This could lead to the development of plants that, for example, produce strigolactones that are highly effective at attracting beneficial mycorrhizal fungi but are not recognized by the seeds of parasitic weeds. Such precise control over strigolactone functions holds significant promise for the future of sustainable agriculture. kobe-u.ac.jpfrontiersin.org
Vii. Evolutionary and Comparative Aspects of Orobanchol
Phylogenetic Distribution of Orobanchol Biosynthetic Pathways Across Plant Lineages
This compound has been detected in the root exudates of a diverse range of plants, including members of the Fabaceae, Solanaceae, some Gymnosperm species, and monocots like rice (Oryza sativa). frontiersin.orgnih.gov This widespread presence suggests that the biosynthetic pathways leading to this compound are present in various plant lineages.
The biosynthesis of canonical SLs, including this compound, begins with the conversion of all-trans-β-carotene to carlactone (B12838652) (CL) through the action of enzymes like DWARF27 (D27), carotenoid cleavage dioxygenase 7 (CCD7), and CCD8. nih.govfrontiersin.orgjst.go.jp Carlactone is then converted to carlactonoic acid (CLA), often involving the CYP711A subfamily of enzymes. frontiersin.orgnih.govnih.govfrontiersin.org
Two distinct pathways for this compound biosynthesis from CLA have been identified. In rice, the OsCYP711A2 and OsCYP711A3 enzymes are involved in converting CLA to 4-deoxythis compound (4DO) and subsequently to this compound. frontiersin.orgnih.govnih.govfrontiersin.org This pathway is thought to be specific to certain monocots. nih.govfrontiersin.org In dicotyledonous plants such as tomato (Solanum lycopersicum) and cowpea (Vigna unguiculata), an alternative pathway that bypasses 4DO has been identified. nih.govfrontiersin.org
Further structural diversification of this compound in plants like those in the Fabaceae family involves enzymes such as 2-oxoglutarate-dependent dioxygenases (DOXs) and BAHD acyltransferases, leading to derivatives like medicaol, fabacyl acetate (B1210297), and orobanchyl acetate. nih.govfrontiersin.orgresearchgate.net For example, in barrel medic (Medicago truncatula), MtMOS converts this compound to medicaol. researchgate.net In pea (Pisum sativum), PsFOS converts this compound to fabacol, and PsFAT acetylates fabacol and this compound to produce fabacyl acetate and orobanchyl acetate. researchgate.net Cowpea (Vigna unguiculata) also possesses an enzyme, VuOAT, that acetylates this compound. researchgate.net
The presence of this compound-type SLs, alongside strigol-type SLs, varies across species. Some plants, like rice and cucumber, primarily produce this compound-type SLs, while others, such as cotton and strawberry, produce strigol-type SLs. jst.go.jpoup.comnih.gov Interestingly, some species like tobacco (Nicotiana tabacum) and Chinese milk vetch (Astragalus sinicus) produce both types. jst.go.jpoup.comnih.gov The ratio of these SL types can even differ between cultivars within the same species. jst.go.jpnih.gov
The evolutionary history of SL biosynthesis suggests that the pathway originated early in plant evolution, potentially before the diversification of land plants, as SLs have been detected in the freshwater algae Nitella. biologists.com Initially, SLs may have had hormonal roles before being recruited for symbiotic interactions with arbuscular mycorrhizal fungi. biologists.com
Table 1: Examples of this compound and its Derivatives and Producing Plants
| Compound Name | Producing Plant Examples |
| This compound | Red clover, Cowpea, Pea, Red bell pepper, Rice, Tomato, Tobacco, Cucumber, Fabaceae, Solanaceae, Gymnosperms frontiersin.orgnih.govnih.govfrontiersin.orgjst.go.jpnih.gov |
| Orobanchyl acetate | Cowpea, Red clover, Pea, Barrel medic frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net |
| Fabacol | Pea frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net |
| Solanacol | Tobacco, Tomato frontiersin.orgnih.govjst.go.jpapsnet.orgacs.org |
| Medicaol | Barrel medic nih.govfrontiersin.orgresearchgate.netnih.gov |
| Fabacyl acetate | Pea nih.govfrontiersin.orgresearchgate.net |
| 4-Deoxythis compound | Rice, Tobacco frontiersin.orgnih.govjst.go.jpnih.gov |
Evolution of this compound Perception and Signaling Mechanisms in Parasitic Plants
Obligate root parasitic plants belonging to the Orobanchaceae family, such as Striga, Orobanche, and Phelipanche species, rely on host-derived strigolactones, including this compound, to trigger seed germination. scirp.orgnih.govresearchgate.netoup.comnih.gov This dependence highlights a remarkable adaptation where parasitic plants have evolved mechanisms to perceive and respond to host SL signals. scirp.orgnih.gov
In non-parasitic plants, strigolactones are perceived by D14 (DWARF14) receptors, which are α/β-hydrolase proteins involved in regulating plant development, such as shoot branching. nih.govbiorxiv.orgbiorxiv.org However, in parasitic Orobanchaceae, a family of divergent KAI2 (KARRIKIN INSENSITIVE 2) proteins, specifically the KAI2d clade, have evolved to function as highly sensitive receptors for host-released SLs. oup.combiorxiv.orgnih.govriken.jpnih.govpnas.org KAI2 receptors in non-parasitic plants typically perceive karrikins, which are smoke-derived germination cues, and an unknown endogenous ligand. nih.govnih.govpnas.org
The evolution of SL perception in parasitic plants involved the expansion and neofunctionalization of the KAI2 gene family. biorxiv.orgbiorxiv.orgriken.jpnih.gov This diversification led to KAI2d proteins with altered ligand-binding pockets that are specific to strigolactones. oup.combiorxiv.orgnih.gov Studies have shown that only a few key mutations in the KAI2 protein can confer the ability to recognize strigolactones. pnas.orgutoronto.ca This convergent evolution of SL recognition in both D14 and parasitic plant KAI2d receptors underscores the importance of SLs as signaling molecules. nih.gov
The perception of SLs by KAI2d receptors in parasitic plants triggers a signaling cascade that leads to seed germination. While the exact downstream mechanisms are still being elucidated, it is known that in Arabidopsis, KAI2-mediated degradation of SMAX1 (SUPPRESSOR OF MAX2 1) is involved in germination. biorxiv.org The KAI2d proteins in parasitic plants utilize a similar mechanism to perceive SLs as D14 in non-parasites but activate different signaling pathways. nih.govoup.com
The specificity of KAI2d receptors to different SLs contributes to the host specificity observed in parasitic plants. nih.gov For instance, Striga gesnerioides selectively germinates in response to this compound-type SLs, while its germination can be inhibited by strigol-type SLs. nih.govnih.gov Conversely, Striga hermonthica primarily responds to strigol-type SLs. nih.gov Orobanche and Phelipanche species mainly germinate in response to this compound-type SLs. nih.gov This suggests that the distinct sensitivities and specificities of KAI2d receptors to the varied SL profiles exuded by different host plants allow parasitic plants to recognize their preferred hosts. nih.gov
Comparative Analysis with Other Strigolactone Classes and Non-Canonical Strigolactones
Canonical strigolactones, including this compound, share a common structural core consisting of a tricyclic lactone (ABC ring) connected to a butenolide D-ring via an enol ether bridge. nih.govresearchgate.netwur.nl Canonical SLs are broadly classified into two types based on the stereochemistry of the B-C ring junction: strigol-type, which have a β-oriented C-ring, and this compound-type, which have an α-oriented C-ring. jst.go.jpoup.comnih.govresearchgate.netwur.nl this compound belongs to the this compound-type SLs and is characterized by its specific C-ring configuration. frontiersin.orgnih.govnih.govresearchgate.net The 2′R configuration of the D-ring and the enol ether bridge are generally essential for the biological activity of canonical SLs. oup.comnih.gov
This compound and its derivatives exhibit structural variations, particularly in the A-ring and through modifications like acetylation and epoxidation. frontiersin.orgnih.govnih.gov For example, orobanchyl acetate (alectrol) is an acetylated form of this compound, fabacol contains an epoxide group, and solanacol has an aromatic A-ring. frontiersin.orgnih.govnih.gov Medicaol is another derivative with a seven-membered A ring. nih.govfrontiersin.orgnih.gov These structural differences can influence their biological activities and perception by different receptors.
Non-canonical strigolactones, in contrast to canonical SLs, feature an intact D-ring connected to the rest of the molecule in the same conformation as canonical SLs, but the remaining ring system can have a different chemical structure. nih.gov While canonical SLs, including this compound, are known for their roles as rhizosphere signals (promoting arbuscular mycorrhizal fungi hyphal branching and parasitic plant seed germination) and as plant hormones (inhibiting shoot branching), non-canonical SLs are thought to primarily function as plant hormones. jst.go.jpoup.comnih.gov
The structural differences between this compound-type and strigol-type SLs, particularly the C-ring configuration, are crucial for their activity, especially in inducing germination in parasitic plants. frontiersin.orgnih.govoup.com Striga gesnerioides seed germination, for instance, is influenced by the C-ring configuration. frontiersin.orgnih.gov
The diversity in strigolactone structures, both canonical and non-canonical, arises from various modifications such as hydroxylation, acetylation, methylation, and epoxidation during their biosynthesis. wur.nl This structural diversity contributes to the varied biological functions and the specificity of interactions with receptors in both host and parasitic plants.
Table 2: Comparison of Canonical Strigolactone Types
| Feature | Strigol-type SLs | This compound-type SLs |
| C-ring orientation | β-oriented | α-oriented |
| Examples | Strigol (B1235375), Sorgolactone, 5DS | This compound, Alectrol, 4DO |
| Producing Plants | Cotton, Strawberry, Sorghum | Rice, Cucumber, Red Clover |
| Parasitic Plant Response | Primarily Striga hermonthica | Primarily Orobanche and Phelipanche, Striga gesnerioides |
Q & A
Q. What analytical methods are most effective for detecting and quantifying Orobanchol in plant root exudates?
this compound is typically quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity for low-abundance strigolactones (SLs) . Gas chromatography–mass spectrometry (GC-MS) is also employed for structural verification, though it requires derivatization for non-volatile compounds. For example, chiral separation via LC-MS/MS with chiral columns resolves stereoisomers like this compound (2′R) and its 2′S-epimer, critical for distinguishing genuine this compound from synthetic analogs .
Q. How can researchers validate the identity of this compound in novel plant species?
Structural validation requires a combination of nuclear magnetic resonance (NMR) and chiroptical data (e.g., circular dichroism) to confirm stereochemistry. Early misassignments of this compound’s structure (e.g., confusion with alectrol) were resolved by re-isolating compounds from root exudates and comparing spectral data with synthetic standards . For labs lacking NMR facilities, co-elution experiments with authenticated standards in LC-MS/MS are a practical alternative.
Q. What experimental designs are optimal for studying this compound’s role in rhizosphere signaling?
Use sterile hydroponic systems to collect root exudates without microbial interference. Phosphate-deficient conditions (−P) are critical for inducing this compound production in plants like tomato and cowpea, as −P upregulates SL biosynthesis genes (e.g., SlMAX1) . Bioassays with parasitic weeds (e.g., Phelipanche aegyptiaca) or arbuscular mycorrhizal fungi can functionally validate this compound activity .
Advanced Research Questions
Q. How do stereochemical discrepancies in this compound synthesis impact bioactivity, and how can these be resolved experimentally?
this compound’s (3aR,8bR,2′R) configuration is essential for germination stimulation in parasitic plants. Misassignment of the C-ring configuration in early synthetic analogs (e.g., structure 5 vs. genuine this compound 1) led to inactive compounds . To resolve stereochemical issues:
- Use directed biosynthesis assays with deuterated carlactone (CL) to trace stereochemical outcomes.
- Employ dirigent proteins (e.g., Solyc01g059900 in tomato) to study enantioselective cyclization of 18-oxo-CLA intermediates .
Q. What genetic and enzymatic strategies clarify this compound’s biosynthetic pathway in non-model plants?
- Heterologous expression : Express candidate cytochrome P450s (e.g., VuCYP722C in cowpea) in Nicotiana benthamiana to test conversion of carlactone to this compound .
- CRISPR/Cas9 knockouts : Disrupt SlMAX1 in tomato to abolish this compound production, confirming its role in biosynthesis .
- Isotope labeling : Feed -labeled intermediates (e.g., 4-deoxythis compound) to trace hydroxylation steps .
Q. How do environmental stressors like nutrient deficiency influence this compound production, and how can this be modeled statistically?
Phosphorus deficiency (−P) increases this compound exudation 100-fold in tomato, while nitrogen deficiency (−N) has no effect . Experimental workflows include:
Q. What methodologies address contradictions in this compound’s reported bioactivity across studies?
Discrepancies arise from non-standardized bioassays or impure isolates. Solutions include:
- Bioassay standardization : Use Striga gesnerioides seeds from inbred lines for consistent germination responses .
- Inhibitor studies : Apply CYP450 inhibitors (e.g., uniconazole-P) during CL feeding to block competing pathways and isolate this compound-specific activity .
Methodological Considerations
- Data Validation : Cross-reference LC-MS/MS results with genetic knockouts (e.g., max1 mutants) to confirm specificity .
- Stereochemical Analysis : Combine X-ray crystallography of enzyme-substrate complexes with molecular dynamics simulations to predict stereoselectivity .
- Contradiction Resolution : Re-isolate compounds from wild-type plants (not cell cultures) to avoid artifacts from non-physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
